molecular formula C18H23N3O4 B3009105 2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1448070-80-1

2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B3009105
CAS RN: 1448070-80-1
M. Wt: 345.399
InChI Key: IONCOHNCMGHPJA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

A study explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, revealing their significant antioxidant activity. The research focused on the self-assembly processes and the effect of hydrogen bonding on these processes, highlighting the potential utility of these compounds in developing antioxidant agents (Chkirate et al., 2019).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Another study investigated the effects of chloroacetamide derivatives on fatty acid synthesis in green algae, showcasing the herbicidal potential of these compounds in controlling unwanted vegetation in various crops. This research illuminates the broader applicability of chloroacetamide compounds in agricultural settings (Weisshaar & Böger, 1989).

Synthesis and Antimicrobial Activity

Further research into the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety demonstrated these compounds' promising biological activity against various microorganisms. This study underscores the potential of such compounds in developing new antimicrobial agents (Aly et al., 2011).

Molecular Docking and Antitumor Activity

The synthesis and evaluation of novel pyrimidiopyrazole derivatives highlighted their outstanding in vitro antitumor activity. Through molecular docking, specific compounds demonstrated significant interaction with synthase complexes, indicating their potential in cancer therapy research (Fahim et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-4-3-13(9-17(16)24-2)10-18(22)20-14-11-19-21(12-14)15-5-7-25-8-6-15/h3-4,9,11-12,15H,5-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONCOHNCMGHPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CN(N=C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.